molecular formula C9H7ClN2 B11911419 8-Chloroisoquinolin-1-amine

8-Chloroisoquinolin-1-amine

Cat. No.: B11911419
M. Wt: 178.62 g/mol
InChI Key: ZFONFQXXXRZADU-UHFFFAOYSA-N
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Description

8-Chloroisoquinolin-1-amine is a nitrogen-containing heterocyclic compound with the molecular formula C9H7ClN2. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 8th position and an amine group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroisoquinolin-1-amine typically involves the chlorination of isoquinoline followed by amination. One common method includes the use of N-propargyl aniline derivatives employing tin and indium chlorides as catalysts . The reaction is conducted under aerobic conditions with isopropanol as the solvent, and the mixture is stirred at reflux .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 8-Chloroisoquinolin-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions include various substituted isoquinolines, which can have different functional groups replacing the chlorine atom .

Scientific Research Applications

8-Chloroisoquinolin-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloroisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and facilitating various catalytic processes. The compound’s effects are often mediated through single electron transfer (SET) pathways, which play a crucial role in its chemical reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: 8-Chloroisoquinolin-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

8-chloroisoquinolin-1-amine

InChI

InChI=1S/C9H7ClN2/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H,(H2,11,12)

InChI Key

ZFONFQXXXRZADU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NC=C2)N

Origin of Product

United States

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